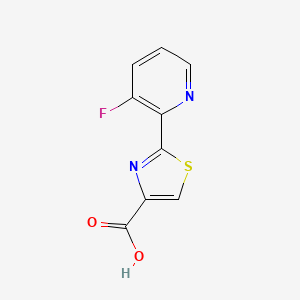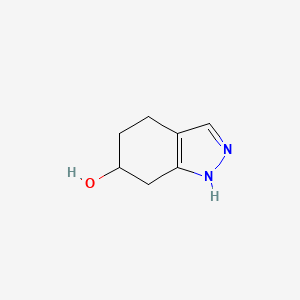
2-(3-Brom-2-methoxyphenyl)ethan-1-amin-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is an organic compound with the chemical formula C₉H₁₃BrClNO. It is a derivative of phenethylamine, featuring a bromine atom and a methoxy group attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding.
Medicine: Research on its potential therapeutic effects and interactions with biological systems.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
Similar compounds are known to be involved in various biochemical reactions, such as the formation of oximes and hydrazones .
Result of Action
Similar compounds are known to cause various changes at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions suggest that the compound can influence neurotransmitter signaling pathways, potentially affecting mood and behavior.
Cellular Effects
The effects of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin and dopamine receptors can lead to changes in mood and behavior, indicating its potential impact on neuronal cells. Additionally, it may have neuroprotective effects and increase dopamine levels in the brain.
Molecular Mechanism
At the molecular level, 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride exerts its effects through binding interactions with biomolecules. It acts as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. This binding interaction can modulate the release of serotonin, thereby influencing various physiological processes. Additionally, it acts as an antagonist of the dopamine D2 receptor, which can lead to changes in dopamine signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods under controlled conditions, but its stability may be affected by factors such as temperature and pH . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and enhanced neurotransmitter signaling. At higher doses, it may cause toxic or adverse effects, including alterations in behavior and potential neurotoxicity. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as hydroxylation and demethylation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the bromination of 2-methoxyphenethylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The resulting product is then converted to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
In industrial settings, the production of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride involves large-scale bromination reactions followed by purification processes such as recrystallization or chromatography. The final product is often packaged under inert conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone or potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenethylamines.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride
- 2-(3-Bromo-5-methoxyphenyl)ethan-1-amine
- 2-(3-Bromo-2-methylphenyl)ethan-1-amine
Uniqueness
2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
2-(3-bromo-2-methoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-12-9-7(5-6-11)3-2-4-8(9)10;/h2-4H,5-6,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMFKJYXOQTNST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone](/img/structure/B1377009.png)



![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B1377014.png)
![8-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B1377015.png)
